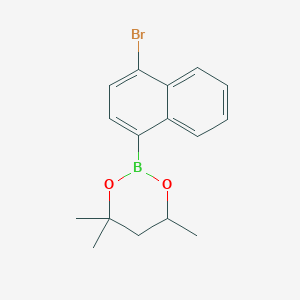![molecular formula C17H25BO5 B6321089 2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096995-22-9](/img/structure/B6321089.png)
2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane, commonly referred to as 3-MPDB, is a boron-containing dioxane compound that has recently been studied for its potential applications in scientific research. The compound has recently been synthesized and studied for its unique properties and potential applications in the field of biochemistry, physiology, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3-MPDB has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. The compound has been used as a model for studying the effects of boron-containing compounds on biological systems, as well as for studying the interactions between boron-containing compounds and proteins. In addition, 3-MPDB has also been studied for its potential applications in drug design, as well as for its potential use as a drug delivery system.
Wirkmechanismus
The mechanism of action of 3-MPDB is not yet fully understood. However, it is believed that the compound binds to proteins and other molecules in the body, resulting in a change in the structure of the molecule and the subsequent biochemical and physiological effects. The exact mechanism of action of 3-MPDB is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-MPDB have been studied in both in vitro and in vivo studies. In vitro studies have shown that 3-MPDB has the potential to affect the structure and function of proteins, as well as other molecules in the body. In vivo studies have shown that 3-MPDB can affect the structure and function of cells, as well as the activity of enzymes. In addition, 3-MPDB has also been shown to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-MPDB for laboratory experiments include its low cost, easy synthesis, and its ability to bind to proteins and other molecules in the body. However, there are also some limitations to using 3-MPDB for laboratory experiments, including its lack of solubility in aqueous solutions and its potential toxicity.
Zukünftige Richtungen
For research involving 3-MPDB include further investigation of its mechanism of action, further investigation of its biochemical and physiological effects, and development of new methods for synthesizing the compound. In addition, further research could also be conducted on the potential applications of 3-MPDB in drug design and drug delivery systems. Finally, further studies could also be conducted to determine the potential toxicity of 3-MPDB and to develop methods for reducing its toxicity.
Synthesemethoden
3-MPDB can be synthesized through a three-step procedure. The first step involves the synthesis of the dioxane ring from the reaction between 1,3-dioxane-2-yl chloride and 1,2-dibromoethane. The second step involves the synthesis of the boron center from the reaction between the dioxane ring and trimethyl borate. Finally, the third step involves the synthesis of the phenyl ring from the reaction between the boron center and 4-methoxyphenol. The entire synthesis procedure can be completed in approximately two hours.
Eigenschaften
IUPAC Name |
2-[3-(1,3-dioxan-2-yl)-4-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO5/c1-12-11-17(2,3)23-18(22-12)13-6-7-15(19-4)14(10-13)16-20-8-5-9-21-16/h6-7,10,12,16H,5,8-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFADJNBJZLMIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OC)C3OCCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(tert-Butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoic acid, 97%](/img/structure/B6321083.png)